![molecular formula C11H12Cl2F3N3 B6284468 1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine dihydrochloride CAS No. 1177355-59-7](/img/no-structure.png)

1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

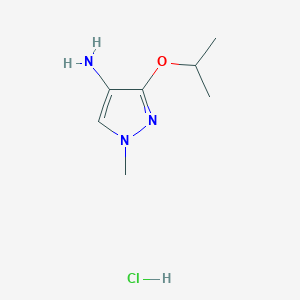

“1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine dihydrochloride” is a chemical compound with the CAS Number: 1177355-59-7 . It has a molecular weight of 314.14 . The compound is a salt with chloride ions .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H10F3N3.2ClH/c12-11(13,14)9-3-1-2-8(4-9)6-17-7-10(15)5-16-17;;/h1-5,7H,6,15H2;2*1H . This indicates that the compound contains a pyrazole ring with a trifluoromethyl group and a phenyl group attached .Physical And Chemical Properties Analysis

This compound is a solid and should be stored in a dark place, in an inert atmosphere, at 2-8°C .Scientific Research Applications

Antidepressant Applications

Compounds with the trifluoromethyl group have been found in drugs with antidepressant properties. For example, fluoxetine is a selective serotonin reuptake inhibitor used to treat conditions such as panic disorder, bulimia nervosa, and obsessive–compulsive disorder .

Antipsychotic Applications

The trifluoromethyl group is also present in antipsychotic drugs. These drugs are used to manage psychosis, particularly in schizophrenia and bipolar disorder .

Antihistamine Applications

This functional group is found in antihistamines, which are used to treat allergic reactions by blocking histamine receptors in the body .

Anti-fungal Applications

The related compound 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-acyl group has been used in commercial fungicides. This suggests that our compound may also have applications in anti-fungal treatments .

Anticancer Applications

Compounds with similar structures have shown promise in anticancer therapies. The presence of the trifluoromethyl group can enhance the pharmacological activity of these drugs .

Antibacterial Applications

Similar molecules have demonstrated good in vitro antibacterial activities. The structural features of these compounds contribute to their effectiveness against bacterial infections .

Antioxidant Applications

The trifluoromethyl group is associated with antioxidant properties, which are important for protecting cells from damage caused by free radicals .

Anti-inflammatory Applications

Compounds with this functional group have been used in anti-inflammatory drugs, which are crucial for reducing inflammation in various medical conditions .

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with peripheral sensory trigeminal nerves .

Mode of Action

It is suggested that it may act as an antagonist to certain receptors, such as the calcitonin gene-related peptide (cgrp) receptor . This interaction could lead to changes in the function of these receptors, potentially altering cellular processes.

Biochemical Pathways

Related compounds have been implicated in the modulation of various biochemical pathways, including those involved in pain sensation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine dihydrochloride' involves the reaction of 3-(trifluoromethyl)benzaldehyde with hydrazine hydrate to form 3-(trifluoromethyl)phenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form 1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine. The final step involves the addition of hydrochloric acid to form the dihydrochloride salt of the compound.", "Starting Materials": [ "3-(trifluoromethyl)benzaldehyde", "hydrazine hydrate", "ethyl acetoacetate", "hydrochloric acid" ], "Reaction": [ "Step 1: Reaction of 3-(trifluoromethyl)benzaldehyde with hydrazine hydrate to form 3-(trifluoromethyl)phenylhydrazine.", "Step 2: Reaction of 3-(trifluoromethyl)phenylhydrazine with ethyl acetoacetate to form 1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine.", "Step 3: Addition of hydrochloric acid to form the dihydrochloride salt of the compound." ] } | |

CAS RN |

1177355-59-7 |

Product Name |

1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine dihydrochloride |

Molecular Formula |

C11H12Cl2F3N3 |

Molecular Weight |

314.1 |

Purity |

95 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.